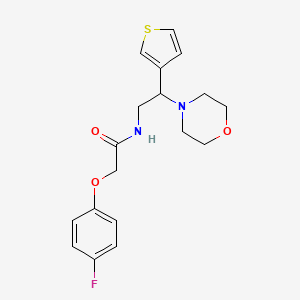

2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYSVNHEIHQVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acylating agent.

Introduction of the morpholino group: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholino group.

Attachment of the thiophene ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the morpholino group.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phenoxyacetamide Derivatives

a. 2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)ethyl)acetamide (RN1)

- Structural Differences: RN1 replaces the 4-fluorophenoxy group with a 2,4-dichlorophenoxy moiety and substitutes the morpholino-thiophene ethyl chain with a p-tolylthioethyl group.

- The p-tolylthioethyl group lacks the hydrogen-bonding capacity of morpholino, possibly diminishing target affinity .

b. 2-(3-Chlorophenoxy)-N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide

- Structural Differences: This compound features a thiazole ring instead of thiophene and a 3-chlorophenoxy group.

- Functional Implications: Thiazole’s electron-withdrawing nature may alter electronic distribution, affecting binding to targets like enzymes or receptors .

Thiophene-Containing Acetamides

a. N-(4-Bromophenyl)-2-(2-Thienyl)acetamide

- Structural Differences: Lacks the morpholino and phenoxy groups but retains the thiophene-acetamide core.

- Functional Implications: Demonstrated in vitro antimycobacterial activity, suggesting the thiophene-acetamide scaffold is pharmacologically active . Absence of morpholino may reduce solubility, limiting bioavailability compared to the target compound .

b. 2-Chloro-N-(2-Fluoro-3-(Morpholine-4-Carbonyl)Phenyl)Acetamide

- Structural Differences: Shares the morpholino and fluorophenyl components but replaces thiophene with a chloroacetamide group.

- Chloroacetamide’s electrophilic nature may confer reactivity distinct from thiophene’s aromatic stability .

Morpholino-Substituted Analogs

a. N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide

- Structural Differences : Replaces thiophen-3-yl with a thiazol-2-yl group and incorporates a 2-chlorophenyl substituent.

- Functional Implications :

Comparative Analysis Table

Key Research Findings

- Thiophene vs.

- Fluorophenoxy vs. Chlorophenoxy: Fluorine’s electronegativity and smaller size improve metabolic stability and reduce steric hindrance compared to chlorine .

- Morpholino Impact: The morpholino group consistently enhances solubility across analogs, critical for oral bioavailability .

Biological Activity

2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound characterized by its unique structural components, including a fluorophenoxy group, a morpholino group, and a thiophene ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

- IUPAC Name : 2-(4-fluorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide

- Molecular Formula : C18H21FN2O3S

- Molecular Weight : 364.4 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the fluorophenoxy intermediate : Reacting 4-fluorophenol with an acylating agent.

- Introduction of the morpholino group : The intermediate is then reacted with morpholine.

- Attachment of the thiophene ring : This step completes the synthesis, yielding the desired acetamide.

The biological activity of 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity through binding interactions, influencing various biochemical pathways including:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Pathways : Affecting metabolic processes within cells.

- Gene Expression Regulation : Potentially influencing gene transcription and translation.

Anticancer Activity

Research has indicated that compounds similar to 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiophene and morpholine structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine production in various cell lines, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary evaluations have demonstrated that compounds with similar structures can exhibit antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Staphylococcus aureus and other bacterial strains, suggesting potential applications in treating infections.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis, cell cycle arrest | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antimicrobial | Effective against Staphylococcus aureus |

Comparative Analysis with Related Compounds

Study on Anticancer Effects

A study conducted on a series of morpholino-containing compounds demonstrated that those with thiophene rings exhibited enhanced anticancer activity compared to their counterparts without this moiety. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy.

Study on Anti-inflammatory Properties

In another investigation focusing on inflammatory responses, compounds similar to 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide were found to significantly downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating a strong potential for treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.